An In-depth Technical Guide to 3-(Dimethylamino)propyl Chloride Hydrochloride
An In-depth Technical Guide to 3-(Dimethylamino)propyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)propyl chloride hydrochloride, also known by the acronym DMPC, is a quaternary ammonium salt widely utilized as a key intermediate in organic and pharmaceutical synthesis.[1][2] Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, makes it a versatile building block for introducing the dimethylaminopropyl moiety into a wide array of molecular structures.[1][3] This compound is of significant interest to the pharmaceutical industry, where it serves as a crucial precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including tricyclic antidepressants like Amitriptyline and Imipramine, as well as antipsychotics such as Chlorpromazine.[2][4][5] Its utility also extends to the agricultural and photographic chemical industries and as a reagent in biochemical research.[6][7] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its characterization, and key synthetic applications.
Chemical and Physical Properties
3-(Dimethylamino)propyl chloride hydrochloride is a white to yellowish crystalline solid that is hygroscopic in nature.[2][6] It exhibits high solubility in water and other polar solvents.[1][3] The hydrochloride form enhances the compound's stability and solubility compared to its free base.[1]
Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 5407-04-5 | [1] |
| Molecular Formula | C₅H₁₃Cl₂N or C₅H₁₂ClN·HCl | [1][8] |
| Molecular Weight | 158.07 g/mol | [8] |
| IUPAC Name | 3-chloro-N,N-dimethylpropan-1-amine;hydrochloride | [8] |
| InChI | InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H | [8][9] |
| InChIKey | LJQNMDZRCXJETK-UHFFFAOYSA-N | [1][8][9] |
| SMILES | CN(C)CCCCl.Cl | [8][9] |
| Synonyms | (3-Chloropropyl)dimethylamine hydrochloride, DMPC, 1-Chloro-3-(dimethylamino)propane hydrochloride | [1][10] |
Physical Data
| Property | Value | Reference(s) |
| Appearance | White to yellowish crystalline powder | [2][6][11] |
| Melting Point | 140-143 °C or 187-190 °C (values vary by source) | [2][7][12][13] |
| Boiling Point | 50 °C @ 40 Torr | [11][14] |
| Flash Point | 32.8 °C | [6][11] |
| Water Solubility | 2000 g/L; Soluble | [6][13][14] |
| Other Solubilities | Soluble in methanol; Very soluble in N,N-Dimethylformamide | [11] |
| pH | 5-6 (500 g/L in H₂O at 20°C) | [9] |
| Vapor Pressure | 9.61 mmHg at 25°C | [6] |
| Sensitivity | Hygroscopic | [6][9] |
Synthesis and Key Reactions
The most common laboratory synthesis involves the reaction of 3-dimethylamino-1-propanol with thionyl chloride (SOCl₂).[2] In pharmaceutical applications, the hydrochloride salt is typically neutralized with a base to liberate the free amine, 3-chloro-N,N-dimethylpropan-1-amine, which then serves as the active alkylating agent in subsequent reactions.[3][15]
Caption: Synthesis workflow for 3-(Dimethylamino)propyl chloride hydrochloride.
A critical reaction is its conversion to the corresponding Grignard reagent, which is stable and can be used in various carbon-carbon bond-forming reactions.[16][17] This highlights its role as a versatile intermediate.
Caption: General workflow for the use of DMPC in pharmaceutical synthesis.
Experimental Protocols
Synthesis of 3-(Dimethylamino)propyl chloride hydrochloride[2]
-
Objective: To synthesize the title compound from 3-dimethylamino-1-propanol.
-
Materials: 3-dimethylamino-1-propanol (15 g, 1.0 eq.), thionyl chloride (21 g, 1.2 eq.), chloroform (150 mL), dichloromethane, petroleum ether.
-
Procedure:
-
Dissolve 3-dimethylamino-1-propanol in 150 mL of chloroform in a flask equipped with a stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.
-
Cool the mixture to room temperature.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Wash the crude product with a 1:10 mixture of dichloromethane and petroleum ether (50 mL) to yield the purified N,N-dimethylaminopropyl chloride hydrochloride.
-
Melting Point Determination[8][10]
-
Objective: To determine the melting point range of a solid organic compound.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
Ensure the sample is finely powdered and dry.
-
Pack a small amount of the sample into a capillary tube to a height of 1-2 mm by tapping the closed end on a hard surface.[2][3]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to obtain an approximate melting point. Allow the apparatus to cool.
-
For an accurate measurement, heat the block again, but slowly (approx. 2 °C/min) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[3]
-
Purity Determination by Argentometric Titration (Mohr's Method)[1][12]
-
Objective: To quantify the chloride content and thus determine the purity of the hydrochloride salt.
-
Principle: Chloride ions are titrated with a standardized silver nitrate (AgNO₃) solution to form a silver chloride (AgCl) precipitate. Potassium chromate (K₂CrO₄) is used as an indicator, which forms a reddish-brown silver chromate (Ag₂CrO₄) precipitate at the endpoint, after all chloride has precipitated.[11]
-
Procedure:
-
Preparation: Accurately weigh a sample of 3-(dimethylamino)propyl chloride hydrochloride and dissolve it in a known volume of distilled water to create a stock solution.
-
Titration: Pipette a precise volume (e.g., 25.00 mL) of the sample solution into a conical flask.[11]
-
Add 1-2 mL of 5% potassium chromate indicator solution. The solution should be yellow.
-
Titrate with a standardized solution of AgNO₃ while swirling the flask continuously. A white precipitate of AgCl will form.
-
The endpoint is reached at the first appearance of a permanent faint reddish-brown or orange tint to the solution.[16]
-
Record the volume of AgNO₃ used. Perform the titration in triplicate for accuracy.
-
Calculate the moles of chloride and subsequently the purity of the sample.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)[9][11]
-
Objective: To obtain the infrared spectrum of the solid sample for structural confirmation.
-
Principle: The sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation. The mixture is pressed into a transparent pellet through which the IR beam can pass.[12]
-
Procedure:
-
Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopy-grade KBr in an agate mortar until a fine, homogenous powder is obtained.[8][18]
-
Transfer the powder to a pellet-forming die.
-
Place the die under a hydraulic press and apply several tons of pressure for a few minutes to form a transparent or translucent pellet.[19]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Spectral Data
Publicly available spectral data confirms the structure of 3-(Dimethylamino)propyl chloride hydrochloride.
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the dimethylamino group, and the three methylene groups of the propyl chain, with chemical shifts influenced by the adjacent nitrogen and chlorine atoms.[18]
-
¹³C NMR: The carbon NMR spectrum displays distinct peaks corresponding to the two methyl carbons of the dimethylamino group and the three carbons of the propyl chain.[20]
-
IR Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to C-H stretching, N-H stretching (from the hydrochloride), and C-N and C-Cl bond vibrations.[8][21]
Safety and Handling
3-(Dimethylamino)propyl chloride hydrochloride is classified as harmful if swallowed and causes skin and eye irritation.[8][10] It may also cause respiratory irritation.[8]
GHS Hazard Information
| Code | Hazard Statement | Reference(s) |
| H302 | Harmful if swallowed | [8][22] |
| H315 | Causes skin irritation | [8] |
| H319 | Causes serious eye irritation | [8] |
| H335 | May cause respiratory irritation | [8] |
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing.
-
Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[10]
Conclusion
3-(Dimethylamino)propyl chloride hydrochloride is a foundational intermediate in modern organic synthesis, particularly for the pharmaceutical industry. Its well-defined chemical properties, coupled with its versatile reactivity, ensure its continued importance in the development of essential medicines. A thorough understanding of its properties, handling procedures, and reaction pathways, as outlined in this guide, is critical for researchers and developers working with this compound.
References
- 1. scribd.com [scribd.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. lookchem.com [lookchem.com]
- 5. darshanpharmachem.com [darshanpharmachem.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]
- 8. shimadzu.com [shimadzu.com]
- 9. pennwest.edu [pennwest.edu]
- 10. KBr pellet method: Significance and symbolism [wisdomlib.org]
- 11. fchpt.stuba.sk [fchpt.stuba.sk]
- 12. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]
- 13. info.gfschemicals.com [info.gfschemicals.com]
- 14. apicule.com [apicule.com]
- 15. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 16. Argentometric determination of chloride content... | F1000Research [f1000research.com]
- 17. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 18. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 19. azom.com [azom.com]
- 20. Actylis - 3-Dimethylamino-2-Methylpropyl Chloride.HCL - API Intermediate [solutions.actylis.com]
- 21. Non aqueous titration | PPTX [slideshare.net]
- 22. titrations.info [titrations.info]
